molecular formula C10H8O4 B8804594 Methyl 6-hydroxybenzofuran-3-carboxylate

Methyl 6-hydroxybenzofuran-3-carboxylate

Cat. No.: B8804594
M. Wt: 192.17 g/mol
InChI Key: WRKIZKFENYJJPJ-UHFFFAOYSA-N
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Description

Methyl 6-hydroxybenzofuran-3-carboxylate is a useful research compound. Its molecular formula is C10H8O4 and its molecular weight is 192.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Benzofuran derivatives, including methyl 6-hydroxybenzofuran-3-carboxylate, have shown significant antimicrobial properties. Recent studies indicate that compounds within this class can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics . The structural features of benzofuran allow for interactions with biological targets, enhancing their efficacy as antimicrobial agents.

Anticancer Properties
Research has highlighted the potential of this compound in cancer therapy. Its ability to modulate enzyme activity related to oxidative stress pathways suggests it could play a role in reducing cancer cell proliferation . Furthermore, derivatives of benzofuran have been investigated for their action as topoisomerase inhibitors, which are crucial in cancer treatment strategies .

Neuroprotective Effects
Some studies have suggested that benzofuran derivatives may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. The antioxidant activity associated with these compounds could mitigate oxidative damage in neuronal cells .

Organic Synthesis

This compound serves as an important building block in organic synthesis. It is utilized to create more complex molecules through various synthetic pathways, including:

  • Esterification Reactions : This compound can undergo esterification to form various esters that are useful in different chemical applications.
  • Functionalization : The hydroxyl and carboxylate groups present in the structure allow for further functionalization, enabling the synthesis of tailored compounds for specific applications.

Material Science

The unique properties of this compound make it a candidate for applications in material science. Its potential use in creating polymers and other materials can be attributed to its ability to form stable bonds and its reactivity under various conditions . Research into its application in the development of functional materials is ongoing, indicating a promising area for future exploration.

Case Studies and Research Findings

Study TitleFocusFindings
"Benzofuran: an emerging scaffold for antimicrobial agents"Antimicrobial propertiesIdentified several benzofuran derivatives with significant antimicrobial activity against clinically relevant pathogens .
"Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents"Anticancer activityReported on the synthesis and biological characterization of new benzofuran derivatives demonstrating anticancer effects .
"Synthesis of 1-(2-benzoyl-6-hydroxy-3-methyl benzofuran-5-yl)-3-aryl propenones"Organic synthesisHighlighted the successful synthesis of novel compounds with antibacterial properties derived from this compound .

Properties

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

IUPAC Name

methyl 6-hydroxy-1-benzofuran-3-carboxylate

InChI

InChI=1S/C10H8O4/c1-13-10(12)8-5-14-9-4-6(11)2-3-7(8)9/h2-5,11H,1H3

InChI Key

WRKIZKFENYJJPJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=COC2=C1C=CC(=C2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

17.9 g (51.4 mMol) 6-Triisopropylsilanyloxy-benzofuran-3-carboxylic acid methyl ester are dissolved in 200 ml DMF. Then 34 g (108 mMol) tetrabutylammoniumfluorid trihydrate are added. After 30 min, the mixture is poured into 400 ml EtOAc and 600 ml water, the aq. phase is separated off and extracted 3 times with EtOAc. The organic layers are washed 4 times with water, brine and dried (Na2SO4). Then char coal is added and the mixture filtered. Partial concentration of the filtrate gives the crystalline title compound, which is filtered off and washed with ether and hexane: m.p.: 200-201° C. More product can be isolated from the filtrate by addition of 280 g SiO2, concentration, application to a chromatography column (SiO2; hexane/EtOAc 3: 1) and eluation with hexane/EtOAc 3:1.
Quantity
17.9 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Methyl 6-methoxybenzofuran-3-carboxylate (498 mg, 2.42 mmol) was dissolved in dichloromethane (100 mL) then cooled to −10 C. A solution of 1M boron tribromide in dichloromethane (9.67 mL, 9.67 mmol) was added slowly via syringe. The dark purple reaction mixture was warmed to RT over 3 h then continued stirring at RT for an additional 4 h. The mixture was slowly quenched with aqueous 1N hydrochloric acid until it became colorless. The mixture was diluted with dichloromethane and washed with water (2×) and brine. The organic layer was dried over sodium sulfate and concentrated in vacuo. The remaining orange-brown solid was purified by silica gel chromatography (1:4 EtOAc/hexane) to afford methyl 6-hydroxybenzofuran-3-carboxylate as an off-white solid. MS (ESI, neg. ion) m/z: 191.1 (M−1).
Quantity
498 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9.67 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To 6-(tert-butyl-dimethyl-silanyloxy)-benzofuran-3-carboxylic acid methyl ester (2.4 g, 7.7 mmol) was added 1% HCl in MeOH (70 mL) and the resulting solution was stirred (rt, 14 h). The reaction mixture was concentrated in vacuo. The resulting solid was dissolved in DCM (100 mL) and sat. NaHCO3 (50 mL) was added. A solid formed and was filtered to afford the title compound as a white solid (1.4 g, 94%). MS (ESI): mass calcd. for C10H8O4, 192.04; m/z found, 193.1 [M+H]+. 1H NMR (400 MHz, CD3OD): 8.24 (s, 1H), 7.77 (d, J=8.5, 1H), 6.94 (d, J=1.4, 1H), 6.86 (dd, J=8.5, 1.7, 1H), 3.90 (s, 3H).
Name
6-(tert-butyl-dimethyl-silanyloxy)-benzofuran-3-carboxylic acid methyl ester
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Yield
94%

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